2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
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Description
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
- A study by Kimbaris et al. (2004) explored an unusual Truce–Smiles type rearrangement of compounds structurally related to 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone. This work contributes to the understanding of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis (Kimbaris et al., 2004).
Synthesis and Characterization of Heterocyclic Compounds
- Shruthi et al. (2019) synthesized a novel heterocyclic compound using methods that could be applicable to the synthesis of this compound. This study focuses on the synthesis, characterization, and analysis of optical and thermal properties (Shruthi et al., 2019).
Antituberculosis and Cytotoxicity Studies
- Chitra et al. (2011) conducted in vitro antituberculosis and cytotoxicity studies on derivatives of 3-heteroarylthioquinoline, which include compounds structurally similar to this compound. These studies highlight the potential biomedical applications of such compounds (Chitra et al., 2011).
Molecular Docking and Biological Evaluation
- Fathima et al. (2021) investigated the design, synthesis, molecular docking, and biological evaluation of novel heterocyclic compounds. Their research provides insights into the antimicrobial, antioxidant, and antitubercular activities of such compounds, which may include derivatives like this compound (Fathima et al., 2021).
Antiprotozoal Activity
- Pérez‐Villanueva et al. (2013) synthesized 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and tested them for antiprotozoal activity. This indicates the potential of structurally similar compounds in the treatment of protozoal infections (Pérez‐Villanueva et al., 2013).
Chemical Synthesis and Characterization
- Nedolya et al. (2018) detailed the synthesis and characterization of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one, which are structurally related to the compound of interest. This research contributes to the understanding of the chemical properties and potential applications of these derivatives (Nedolya et al., 2018).
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-2-23-13-6-7-14-16(9-13)25-17(18-14)24-10-15(20)11-4-3-5-12(8-11)19(21)22/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVQBSAZWZGIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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